molecular formula C12H14BrNO4S B15095841 1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid

1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B15095841
M. Wt: 348.21 g/mol
InChI Key: MJWMHHMFZQMDGW-UHFFFAOYSA-N
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Description

1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C12H14BrNO4S It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a bromobenzenesulfonyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine-4-carboxylic acid with 3-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient mixing and temperature control systems to ensure consistent product quality. The purification of the compound is typically achieved through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Reduction Reactions: Products with reduced sulfonyl groups, such as sulfides or thiols.

    Oxidation Reactions: N-oxides of the piperidine ring.

Scientific Research Applications

1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The piperidine ring can also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromobenzenesulfonyl)piperidine-4-carboxylic acid: Similar structure but with the bromine atom in the para position.

    1-(3-Bromobenzoyl)piperidine-4-carboxylic acid: Similar structure but with a benzoyl group instead of a sulfonyl group.

    4-Piperidinecarboxylic acid, 1-(4-bromobenzoyl)-: Another similar compound with a benzoyl group and bromine in the para position.

Uniqueness

1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid is unique due to the specific positioning of the bromine atom and the sulfonyl group, which can influence its reactivity and interactions with biological targets. This unique structure can result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H14BrNO4S

Molecular Weight

348.21 g/mol

IUPAC Name

1-(3-bromophenyl)sulfonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C12H14BrNO4S/c13-10-2-1-3-11(8-10)19(17,18)14-6-4-9(5-7-14)12(15)16/h1-3,8-9H,4-7H2,(H,15,16)

InChI Key

MJWMHHMFZQMDGW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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